

SSR504734: A GlyT1 Inhibitor for Potentiation of NMDA Receptor Function

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Compound of Interest

Compound Name: SSR504734

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **SSR504734**, a selective and reversible inhibitor of the glycine transporter 1 (GlyT1). Contrary to being an NMDA receptor antagonist, **SSR504734** acts as a potentiator of NMDA receptor function by increasing the synaptic concentration of the co-agonist glycine. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides in-depth experimental protocols for pivotal assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for central nervous system disorders where enhancement of NMDA receptor signaling is desirable.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a critical role in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Direct agonism of the NMDA receptor carries a risk of excitotoxicity. An alternative therapeutic strategy is to enhance NMDA receptor function by modulating the availability of its co-agonists, such as glycine.

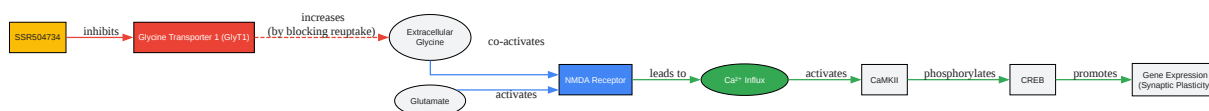
SSR504734 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), the primary regulator of glycine levels in the synaptic cleft. By blocking GlyT1, **SSR504734** elevates extracellular glycine concentrations, thereby enhancing the activation of NMDA receptors. This guide provides a detailed examination of the preclinical data and methodologies used to characterize the effects of **SSR504734** on NMDA receptor function.

Mechanism of Action

SSR504734's primary mechanism of action is the selective and reversible inhibition of GlyT1. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as an obligatory co-agonist at the NMDA receptor, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to be activated. By increasing the availability of glycine, **SSR504734** potentiates NMDA receptor-mediated neurotransmission. This enhancement of glutamatergic signaling is the basis for its potential therapeutic effects in conditions associated with NMDA receptor hypofunction.^[1]

Signaling Pathway

The potentiation of NMDA receptor function by **SSR504734** initiates a cascade of downstream signaling events crucial for synaptic plasticity.



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Mechanism of **SSR504734**-mediated NMDA receptor potentiation.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of **SSR504734**.

Table 1: In Vitro and Ex Vivo Potency

Parameter	Species	Tissue/Cell Line	Value	Reference
IC50 (GlyT1 Inhibition)	Human	SK-N-MC cells	18 nM	[1]
Rat	C6 cells	15 nM	[1]	
Mouse	Cortical Homogenates	38 nM	[1]	
ID50 (Ex Vivo Glycine Uptake)	Mouse	Cortical Homogenates	5.0 mg/kg (i.p.)	[1]
Mouse	Cortical Homogenates	4.6 mg/kg (p.o.)	[2]	

Table 2: In Vivo Efficacy in Animal Models

Experimental Model	Species	Endpoint	Minimal Efficacious Dose (MED) / Effective Dose	Reference
Extracellular Glycine Levels	Rat	Increase in prefrontal cortex	3 mg/kg (i.p.)	[1]
NMDA-mediated EPSCs	Rat	Potentiation in hippocampal slices	0.5 μ M	[1]
Attentional Set-Shifting Task	Rat	Improved cognitive flexibility	3 mg/kg (i.p.)	[3]
MK-801-Induced Hyperactivity	Mouse	Reversal of hyperactivity	10-30 mg/kg (i.p.)	[1]
Neonatal PCP Model	Rat	Reversal of attention deficits	1-3 mg/kg (i.p.)	[1]
Working Memory	Mouse	Improved choice accuracy	10 mg/kg (i.p.)	[4]

Table 3: Pharmacokinetic Properties

Parameter	Species	Route	Value	Reference
Time to Peak Effect (MEST test)	Mouse	i.p. (30 mg/kg)	60-120 min	[5]
Duration of Action (Ex Vivo Glycine Uptake)	Mouse	p.o. (30 mg/kg)	~80% inhibition for 1-7 h	[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ex Vivo [¹⁴C]Glycine Uptake Assay

This protocol is adapted from Depoortere et al., 2005.[\[1\]](#)

Objective: To determine the ex vivo potency of **SSR504734** in inhibiting glycine uptake in mouse cortical homogenates.

Materials:

- **SSR504734**
- Male CD-1 mice (20-25 g)
- [¹⁴C]Glycine
- Krebs-bicarbonate buffer (pH 7.4)
- Scintillation fluid
- Homogenizer
- Centrifuge
- Scintillation counter

Procedure:

- Administer **SSR504734** (or vehicle) to mice via intraperitoneal (i.p.) or oral (p.o.) route.
- At a specified time post-administration, euthanize the mice and rapidly dissect the cerebral cortex on ice.
- Homogenize the cortical tissue in ice-cold Krebs-bicarbonate buffer.
- Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
- Resuspend the resulting pellet in fresh buffer.
- Pre-incubate aliquots of the homogenate for 10 minutes at 37°C.

- Initiate the uptake reaction by adding [^{14}C]Glycine to a final concentration of 10 μM .
- Incubate for 5 minutes at 37°C.
- Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific uptake as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor).
- Determine the ID50 value by non-linear regression analysis of the dose-response curve.

Electrophysiology: NMDA-Mediated Excitatory Postsynaptic Currents (EPSCs)

This protocol is a general representation based on the description in Depoortere et al., 2005.[\[1\]](#)

Objective: To assess the effect of **SSR504734** on NMDA-mediated EPSCs in rat hippocampal slices.

Materials:

- Male Sprague-Dawley rats (100-150 g)
- **SSR504734**
- Artificial cerebrospinal fluid (aCSF)
- Vibratome
- Patch-clamp setup (amplifier, micromanipulator, recording chamber)
- Glass micropipettes
- Bicuculline methiodide (GABAA receptor antagonist)

- CNQX (AMPA/kainate receptor antagonist)

Procedure:

- Anesthetize the rat and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
- Prepare 350-400 μm thick coronal hippocampal slices using a vibratome.
- Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
- Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
- Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
- Isolate NMDA receptor-mediated currents by including bicuculline (10 μM) and CNQX (10 μM) in the aCSF and holding the membrane potential at +40 mV to relieve the magnesium block.
- Evoke EPSCs by stimulating the Schaffer collaterals with a bipolar electrode.
- Establish a stable baseline of NMDA-mediated EPSCs.
- Bath-apply **SSR504734** at various concentrations and record the changes in the EPSC amplitude.
- Analyze the data by comparing the average EPSC amplitude in the presence of **SSR504734** to the baseline amplitude.

Attentional Set-Shifting Task (ASST)

This protocol is based on the methodology described by Nikiforuk et al., 2011.[\[3\]](#)

Objective: To evaluate the effect of **SSR504734** on cognitive flexibility in rats.

Materials:

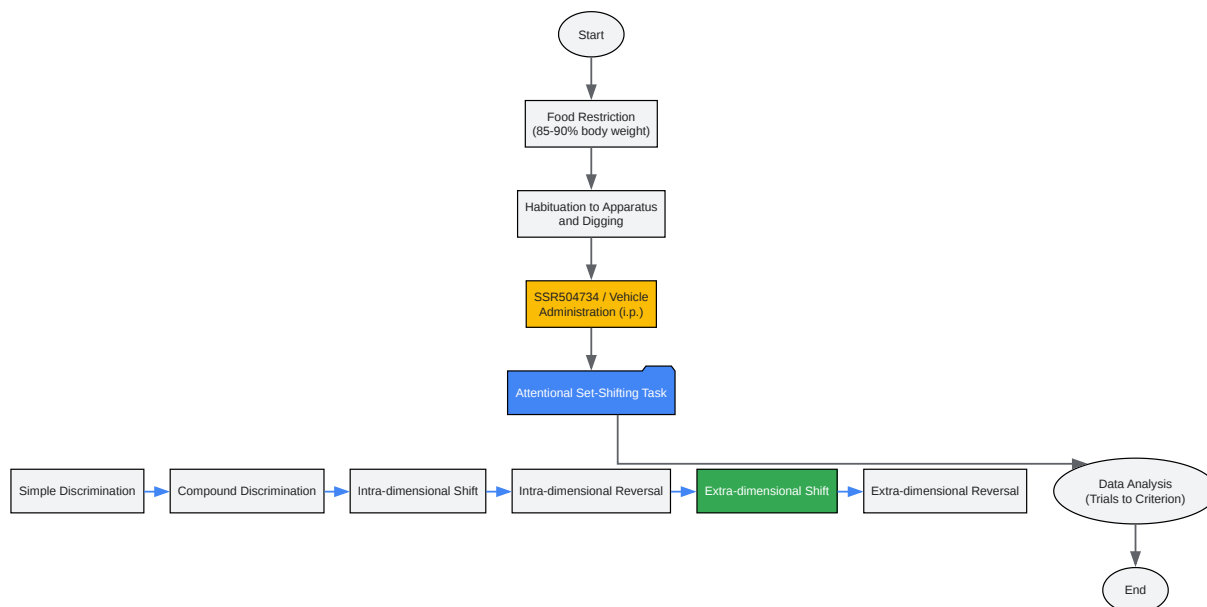
- Male Lister Hooded rats
- **SSR504734**
- Testing apparatus with two digging pots
- Various digging media (e.g., sawdust, shredded paper, gravel)
- Various odors (e.g., vanilla, almond, lemon)
- Food rewards (e.g., a small piece of a sugary cereal)

Procedure:

- Habituation and Training:
 - Food restrict the rats to 85-90% of their free-feeding body weight.
 - Habituate the rats to the testing apparatus and to digging for a food reward in neutral pots.
 - Train the rats on a series of simple discriminations (e.g., one digging medium is always baited).
- Testing Phases: The task consists of a series of discrimination problems:
 - Simple Discrimination (SD): Discriminate between two digging media.
 - Compound Discrimination (CD): The two digging media from the SD phase are now scented with irrelevant odors. The rat must continue to use the digging medium as the relevant cue.
 - Intra-dimensional Shift (IDS): New digging media and new odors are introduced. The relevant dimension remains the digging medium.
 - Intra-dimensional Reversal (IDR): The previously unrewarded digging medium from the IDS phase is now rewarded.

- Extra-dimensional Shift (EDS): New digging media and new odors are introduced. The relevant dimension is now the odor, and the digging medium becomes irrelevant. This is the key measure of cognitive flexibility.
- Extra-dimensional Reversal (EDR): The previously unrewarded odor from the EDS phase is now rewarded.
- Drug Administration: Administer **SSR504734** (or vehicle) i.p. 30 minutes before the start of the testing session.
- Data Collection: Record the number of trials required to reach a criterion of six consecutive correct choices for each phase.
- Analysis: Compare the number of trials to criterion in the EDS phase between the **SSR504734**-treated and vehicle-treated groups.

Experimental Workflow Diagram



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Workflow for the Attentional Set-Shifting Task.

Clinical Development Status

SSR504734 was reported to be in Phase I clinical trials for schizophrenia.[6] However, no data from these trials have been publicly reported, and the current development status of the compound is unknown.[6]

Safety and Tolerability

Preclinical safety data for **SSR504734** is limited in the public domain. One study in mice indicated the potential for hepatotoxicity at higher doses.^[7] Further studies would be required to fully characterize the safety and tolerability profile of **SSR504734** in humans.

Conclusion

SSR504734 is a well-characterized GlyT1 inhibitor that effectively potentiates NMDA receptor function by increasing synaptic glycine levels. Preclinical studies have demonstrated its efficacy in various animal models of cognitive dysfunction and schizophrenia. The detailed experimental protocols provided in this guide offer a foundation for researchers seeking to further investigate the therapeutic potential of GlyT1 inhibitors. While the clinical development of **SSR504734** appears to have stalled, the compound remains a valuable pharmacological tool for exploring the role of the glycinergic system in health and disease. Future research could focus on the downstream signaling consequences of prolonged GlyT1 inhibition and the long-term safety of this therapeutic approach.

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